4-Bromo-2-(cyclopropylamino)thiazole
Overview
Description
4-Bromo-2-(cyclopropylamino)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a cyclopropylamino group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylamino)thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with bromine to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-aminothiazole can then be reacted with cyclopropylamine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopropylamino)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino-substituted thiazole derivatives .
Scientific Research Applications
4-Bromo-2-(cyclopropylamino)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopropylamino)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 4-Bromo-2-(cyclopropylamino)thiazole, known for its antimicrobial properties.
4-Bromothiazole: Similar in structure but lacks the cyclopropylamino group, used in various chemical syntheses.
Cyclopropylamine: A component used in the synthesis, known for its use in pharmaceuticals.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the cyclopropylamino group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-5-3-10-6(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHLAXGFGXNCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290926 | |
Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159816-42-8 | |
Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159816-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclopropyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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